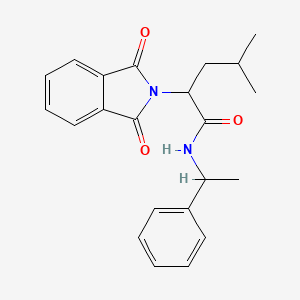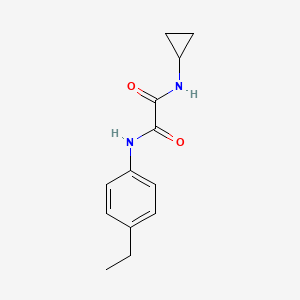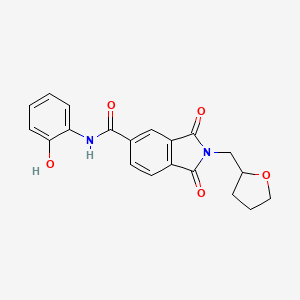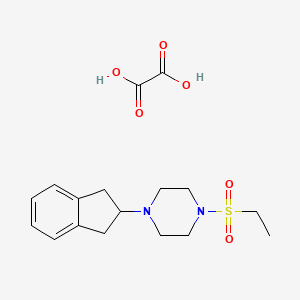
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(1-phenylethyl)pentanamide
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(1-phenylethyl)pentanamide, also known as DPI, is a potent inhibitor of NADPH oxidase. NADPH oxidase is an enzyme that produces reactive oxygen species (ROS) in the body, which can cause damage to cells and tissues. DPI has been extensively studied for its potential applications in scientific research, particularly in the field of oxidative stress and inflammation.
Wirkmechanismus
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(1-phenylethyl)pentanamide inhibits the activity of NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen, which is necessary for the production of ROS. It does this by binding to the flavin-containing subunit of NADPH oxidase, which is responsible for electron transfer. This results in a decrease in ROS production and a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of ROS in various cell types, which can help to reduce oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(1-phenylethyl)pentanamide in lab experiments is its potency and specificity as an inhibitor of NADPH oxidase. It has been extensively studied and its mechanism of action is well understood. However, there are some limitations to its use. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, this compound may have off-target effects on other enzymes or pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(1-phenylethyl)pentanamide. One area of interest is the development of new this compound analogs with improved potency and specificity. Another area of interest is the use of this compound in combination with other drugs or therapies to treat diseases associated with oxidative stress and inflammation. Finally, there is a need for more research on the long-term effects of this compound on cellular and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(1-phenylethyl)pentanamide has been widely used in scientific research to study the role of NADPH oxidase in oxidative stress and inflammation. It has been shown to inhibit the production of ROS in various cell types, including neutrophils, macrophages, and endothelial cells. This makes it a valuable tool for studying the mechanisms of oxidative stress and inflammation in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(1-phenylethyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)13-19(20(25)23-15(3)16-9-5-4-6-10-16)24-21(26)17-11-7-8-12-18(17)22(24)27/h4-12,14-15,19H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDUWUUJBVPIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propyl 4-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3946058.png)

![{[4-(3-chlorophenyl)-5-(isopropoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3946065.png)
![N-[3-(trifluoromethyl)phenyl]-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3946072.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3946094.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B3946096.png)

![5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3946108.png)

![1-isopropyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3946119.png)

